Pyridine-3-sulfonyl azide

Overview

Description

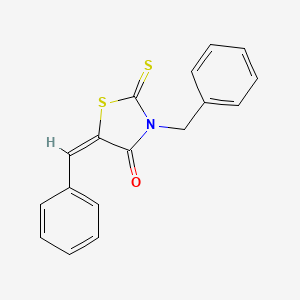

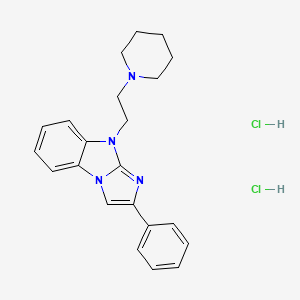

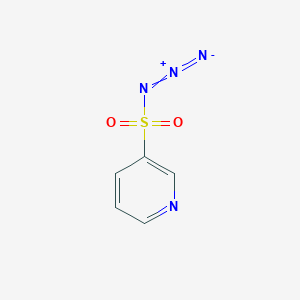

Pyridine-3-sulfonyl azide is a compound with the molecular formula C5H4N4O2S . It is also known by other names such as N-diazopyridine-3-sulfonamide . The molecular weight of this compound is 184.18 g/mol .

Synthesis Analysis

The synthesis of Pyridine-3-sulfonyl azide has been achieved using various methodologies. One such method involves the use of 3-pyridinesulfonyl azide as an azidating agent . Another approach involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Molecular Structure Analysis

The molecular structure of Pyridine-3-sulfonyl azide can be represented by the InChI string: InChI=1S/C5H4N4O2S/c6-8-9-12(10,11)5-2-1-3-7-4-5/h1-4H . The Canonical SMILES representation is C1=CC(=CN=C1)S(=O)(=O)N=[N+]=[N-] .

Chemical Reactions Analysis

Pyridine-3-sulfonyl azide has been used in various chemical reactions. For instance, it has been used as an azidating agent in radical azidations and carboazidations . It has also been used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .

Physical And Chemical Properties Analysis

Pyridine-3-sulfonyl azide has a molecular weight of 184.18 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 2 . The Topological Polar Surface Area is 69.8 Ų . The Heavy Atom Count is 12 .

Scientific Research Applications

Synthesis and Chemical Reactions

- Pyridine-3-sulfonyl azide is a key compound in the synthesis of various chemical structures. It has been used in the conversion of pyridine N-oxides to tetrazolo[1,5-a]pyridines, which are significant in organic chemistry due to their various applications (Keith, 2006).

- In another study, pyridine-3-sulfonyl azide was reacted with norbornene and triphenylphosphine, demonstrating its versatility in creating diverse chemical compounds (Cremlyn et al., 1980).

- It is also employed in radical azidating and radical cyclizations of enynes, a process crucial for constructing complex molecules in organic synthesis (Widyan, 2021).

Catalysis and Organic Reactions

- Pyridine-3-sulfonyl azide is used in copper-catalyzed decarboxylative radical azidation of aliphatic carboxylic acids, showcasing its role in facilitating efficient and specific organic transformations (Liu et al., 2015).

- It plays a role in transition-metal-free amination processes, underlining its utility in more environmentally benign chemical syntheses (Balkenhohl et al., 2017).

- Pyridine-3-sulfonyl azide is involved in the copper-catalyzed tandem synthesis of pentasubstituted pyridines, a method important for constructing complex heterocyclic structures (Yavari et al., 2014).

Safety and Hazards

Future Directions

The future directions for the use of Pyridine-3-sulfonyl azide could involve further exploration of its use in various chemical reactions. There is a need for more research into the selectivity issue in the late-stage functionalisation of pyridine-containing drugs . Additionally, the transition metal-catalysed strategies for LSF of pyridine-containing drugs could be further developed .

Mechanism of Action

Target of Action

Pyridine-3-sulfonyl azide is primarily used as an intermediate in the synthesis of various chemical compounds . It is particularly useful in the production of aromatic and heteroaromatic sulfonic acids, which serve as intermediates for the synthesis of many valuable technical and pharmaceutical compounds . These sulfonic acid derivatives, such as aryl- and hetarylsulfonyl amides, find use as pharmaceuticals, plant growth regulators, and herbicides .

Mode of Action

The mode of action of pyridine-3-sulfonyl azide involves a series of chemical reactions. The process begins with the diazotation of substituted 3-aminopyridines, followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . This results in the formation of the corresponding pyridine-3-sulfonyl chlorides .

Biochemical Pathways

The biochemical pathways affected by pyridine-3-sulfonyl azide are primarily related to its role as an intermediate in the synthesis of various chemical compounds. For instance, the synthesized pyridine-3-sulfonyl chlorides can be converted to pyridine-3-sulfonic acids and -sulfonyl amides . These compounds can then be used in the production of various pharmaceuticals and other technical compounds .

Pharmacokinetics

As an intermediate in chemical synthesis, the pharmacokinetics of pyridine-3-sulfonyl azide would largely depend on the final compound it is used to produce. It’s worth noting that the conditions for the synthesis of pyridine-3-sulfonyl azide were optimized by taking into account a detailed understanding of this substitution .

Result of Action

The result of the action of pyridine-3-sulfonyl azide is the production of various valuable technical and pharmaceutical compounds. For instance, the synthesized pyridine-3-sulfonyl chlorides can be converted to pyridine-3-sulfonic acids and -sulfonyl amides . These compounds have various applications, including use as pharmaceuticals, plant growth regulators, and herbicides .

Action Environment

The action of pyridine-3-sulfonyl azide is influenced by various environmental factors. For instance, the diazotation of 3-aminopyridines was found to be quite sensitive to a range of factors, and the conditions had to be optimized in each case . Furthermore, the reaction occurred at a relatively broad temperature range (4-12°С) and gave a high yield (91%) of the target sulfonyl chloride .

properties

IUPAC Name |

N-diazopyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2S/c6-8-9-12(10,11)5-2-1-3-7-4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOLEKZLCRBTMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473483 | |

| Record name | pyridine-3-sulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2432-67-9 | |

| Record name | 3-Pyridinesulfonyl azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2432-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | pyridine-3-sulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Bis[3-(3-phenoxyphenoxy)phenoxy]benzene](/img/structure/B1654459.png)

![Bicyclo[2.2.2]oct-1-ylmethyl 4-methylbenzene-1-sulfonate](/img/structure/B1654467.png)

![2-Phenyl-4-[(Z,3Z)-3-(2-phenylthiochromen-4-ylidene)prop-1-enyl]thiochromenylium;perchlorate](/img/structure/B1654470.png)